5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3S/c11-7-1-2-8-5(6(7)4-12)3-9(15-8)10(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVIEKTSACAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167680-23-9 | |
| Record name | 5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-formylbenzo[b]thiophene with appropriate reagents to introduce the carboxylic acid group . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Fluoro-4-carboxy-1-benzothiophene-2-carboxylic acid.
Reduction: 5-Fluoro-4-hydroxymethyl-1-benzothiophene-2-carboxylic acid.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features for Comparison
The compound’s uniqueness lies in its benzothiophene scaffold combined with electron-withdrawing groups (EWGs) : fluorine and formyl. These groups enhance the acidity of the carboxylic acid moiety and modulate π-electron density, affecting interactions in supramolecular or biological systems. Below is a comparison with structurally related compounds:
Comparative Analysis
Table 1: Structural Comparison of Benzothiophene and Related Derivatives
Functional and Reactivity Differences
Acidity of Carboxylic Acid Group: The 5-fluoro and 4-formyl groups in the target compound increase the acidity of the 2-carboxylic acid group compared to non-fluorinated analogs like 5-Formyl-2-thiophenecarboxylic acid. This is due to the electron-withdrawing inductive (-I) effect of fluorine and the formyl group, stabilizing the deprotonated form . In contrast, 5-Fluoro-1-benzothiophene-2-carboxylic acid (lacking the 4-formyl group) would exhibit slightly lower acidity .
The formyl group at position 4 enables nucleophilic addition reactions (e.g., condensation with amines), a feature absent in simpler analogs like the methyl ester derivative listed in .
Biological Relevance: Fluorinated benzothiophenes are often explored as kinase inhibitors or antimicrobial agents due to fluorine’s metabolic stability and bioavailability enhancement. The dual EWG substitution in the target compound may improve binding affinity in enzyme pockets compared to non-fluorinated or mono-substituted analogs .
Physicochemical Properties (Inferred)
Biological Activity
5-Fluoro-4-formyl-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a benzothiophene core with a formyl and carboxylic acid functional group, contributing to its reactivity and biological activity. The synthesis typically involves multiple steps, including the introduction of the fluorine atom and functionalization of the benzothiophene ring.
Synthesis Overview:
- Step 1: Formation of the benzothiophene framework.
- Step 2: Introduction of the formyl group via Vilsmeier-Haack reaction.
- Step 3: Carboxylation using carbon dioxide or related reagents.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Fluoro derivative | 50 | E. coli |
| Benzothiophene analog | 75 | Staphylococcus aureus |
These findings suggest that modifications to the benzothiophene structure can enhance antimicrobial potency, making it a candidate for further development in antibiotic therapies.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Case Study:
In a study examining the effects of various benzothiophene derivatives on cancer cells, it was found that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation.
- Receptor Modulation: It has potential interactions with receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-4-formyl-1-benzothiophene-2-carboxylic acid, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies, including halogenation, formylation, and carboxylation. For example:
Core benzothiophene formation : Start with halogenated benzothiophene precursors (e.g., bromo- or chloro-substituted derivatives) for Suzuki-Miyaura coupling to introduce fluorinated aryl groups .
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 4-position. Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
Carboxylic acid introduction : Oxidize a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ under controlled pH to prevent decarboxylation .
Optimization Tip : Employ DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) for higher yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against known standards .
- Structural Confirmation :
- FT-IR : Confirm carbonyl (C=O) stretches (carboxylic acid: ~1700 cm⁻¹; aldehyde: ~2820 cm⁻¹).
- NMR : ¹H NMR should show distinct signals for the aromatic fluorine (δ 7.2–8.1 ppm), formyl proton (δ ~9.8 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .
- Mass Spectrometry : ESI-MS in negative mode to detect [M−H]⁻ ion (expected m/z: 238.24 for C₁₁H₇FO₃S) .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Toxicity : Limited data exists, but assume acute toxicity due to fluorinated aromatic systems. Use fume hoods, gloves, and eye protection .
- Storage : Store in airtight containers at −20°C to prevent aldehyde oxidation. Desiccate to avoid hydrolysis of the carboxylic acid group .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste streams .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the formyl and carboxylic acid groups as hydrogen bond donors/acceptors .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to prioritize derivatives for synthesis .
- MD Simulations : Simulate solvation effects in physiological buffers (PBS, pH 7.4) to predict stability and aggregation tendencies .
Q. How do structural modifications at the 4-formyl position affect reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Experimental Design : React the aldehyde with amines (e.g., hydrazines for hydrazones) or alcohols (for acetals) under varying conditions:
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents.
- Catalysis : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Analysis : Monitor reaction kinetics via in situ IR or NMR. Use Hammett plots to quantify electronic effects of substituents on reaction rates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Reassessment : Verify compound purity (>95% via HPLC) and confirm absence of trace metals (e.g., Pd from Suzuki reactions) using ICP-MS .
- Assay Standardization : Replicate assays in controlled environments (e.g., serum-free media for cytotoxicity studies) to isolate compound-specific effects .
- Meta-Analysis : Use PubChem BioActivity data to compare IC₅₀ values across cell lines and identify structure-activity trends .
Q. How can the compound’s photophysical properties be exploited for material science applications?
- Methodological Answer :
- Fluorescence Studies : Measure emission spectra in thin films (spin-coated on glass) to assess potential as OLED materials. Vary substituents to tune λₑₘ (e.g., electron-withdrawing groups for blue shifts) .
- Conductivity Testing : Incorporate into conjugated polymers (e.g., polyaniline composites) and measure sheet resistance via four-point probe .
- Surface Adsorption : Use AFM or QCM-D to study self-assembly on gold surfaces for biosensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
